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Compound of Interest

Compound Name: 6-Methylflavone

Cat. No.: B191877 Get Quote

Introduction
6-Methylflavone is a flavonoid derivative with significant interest in medicinal chemistry and

drug development due to its potential therapeutic properties, including anti-inflammatory and

antioxidant activities. This document provides a detailed, high-yield, two-step synthesis protocol

for 6-Methylflavone, intended for researchers, scientists, and professionals in drug

development. The synthesis involves an initial Claisen-Schmidt condensation to form the

chalcone intermediate, followed by an efficient oxidative cyclization to yield the final product.

Overall Synthesis Pathway
The synthesis of 6-Methylflavone is achieved through a two-step process starting from

commercially available reagents. The first step is the base-catalyzed Claisen-Schmidt

condensation of 2'-hydroxy-5'-methylacetophenone and benzaldehyde to yield (E)-1-(2-

hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one (a chalcone). The subsequent step involves

the iodine-mediated oxidative cyclization of the chalcone intermediate in dimethyl sulfoxide

(DMSO) to afford 6-Methylflavone.
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Step 1: Claisen-Schmidt Condensation

Step 2: Oxidative Cyclization

2'-Hydroxy-5'-methylacetophenone

(E)-1-(2-hydroxy-5-methylphenyl)-
3-phenylprop-2-en-1-one

NaOH, Ethanol
Room Temperature

Benzaldehyde

6-Methylflavone(E)-1-(2-hydroxy-5-methylphenyl)-
3-phenylprop-2-en-1-one

Iodine (catalytic)
DMSO, Reflux
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Caption: Overall two-step synthesis pathway for 6-Methylflavone.

Data Presentation
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Experimental Protocols
Step 1: Synthesis of (E)-1-(2-hydroxy-5-methylphenyl)-3-
phenylprop-2-en-1-one (Chalcone Intermediate)
This protocol is based on the Claisen-Schmidt condensation reaction.

Materials:

2'-hydroxy-5'-methylacetophenone

Benzaldehyde
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Sodium hydroxide (NaOH)

Ethanol (95%)

Hydrochloric acid (HCl), dilute

Distilled water

Round-bottom flask

Magnetic stirrer

Beaker

Buchner funnel and filter paper

Procedure:

In a 250 mL round-bottom flask, dissolve 2'-hydroxy-5'-methylacetophenone (10.0 g, 66.6

mmol) and benzaldehyde (7.07 g, 66.6 mmol) in 100 mL of ethanol.

To this stirred solution, slowly add a solution of sodium hydroxide (5.33 g, 133.2 mmol) in 20

mL of water.

Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC).

After completion, pour the reaction mixture into a beaker containing 500 mL of crushed ice

and water.

Acidify the mixture by slowly adding dilute hydrochloric acid until the pH is acidic, which will

cause the chalcone to precipitate.

Collect the yellow solid precipitate by vacuum filtration using a Buchner funnel.

Wash the solid with copious amounts of cold distilled water until the filtrate is neutral.

Dry the crude product in a desiccator or vacuum oven.
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The crude product can be further purified by recrystallization from ethanol to yield a bright

yellow crystalline solid.

Expected Yield: 85-95% Purity: >95% (by HPLC)
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Caption: Workflow for the synthesis of the chalcone intermediate.
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Step 2: Synthesis of 6-Methylflavone via Oxidative
Cyclization
This protocol utilizes an iodine-catalyzed oxidative cyclization of the chalcone intermediate.[1]

Materials:

(E)-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one

Iodine (I₂)

Dimethyl sulfoxide (DMSO)

Sodium thiosulfate (Na₂S₂O₃) solution, saturated

Distilled water

Round-bottom flask with reflux condenser

Heating mantle

Beaker

Buchner funnel and filter paper

Procedure:

In a 100 mL round-bottom flask, dissolve the dried chalcone intermediate (5.0 g, 21.0 mmol)

in 50 mL of DMSO.

Add a catalytic amount of iodine (0.53 g, 2.1 mmol, 0.1 eq).

Fit the flask with a reflux condenser and heat the mixture in a preheated oil bath at 120-130

°C for 2-4 hours. Monitor the reaction progress by TLC.

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker

containing 300 mL of ice-cold water. A solid precipitate will form.
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Stir the mixture for 30 minutes, then add saturated sodium thiosulfate solution dropwise until

the brown color of the excess iodine disappears.

Collect the solid product by vacuum filtration.

Wash the precipitate thoroughly with cold water and then with a small amount of cold

ethanol.

Dry the product to obtain 6-Methylflavone as a white or off-white solid.

Further purification can be achieved by recrystallization from ethanol.

Expected Yield: 80-90% Purity: >98% (by HPLC)
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Caption: Workflow for the oxidative cyclization to 6-Methylflavone.
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Conclusion
The described two-step protocol provides a reliable and high-yielding method for the synthesis

of 6-Methylflavone. The starting materials are readily available, and the procedures are

straightforward, making this protocol suitable for laboratory-scale synthesis. The use of an

iodine-DMSO system for the oxidative cyclization is an efficient and commonly employed

method for flavone synthesis. For researchers requiring even faster reaction times and

potentially higher yields, microwave-assisted synthesis for the cyclization step could be

explored.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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